2,3-Dimethyl-2-butanol

Catalog No.
S772819
CAS No.
594-60-5
M.F
C6H14O
M. Wt
102.17 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dimethyl-2-butanol

CAS Number

594-60-5

Product Name

2,3-Dimethyl-2-butanol

IUPAC Name

2,3-dimethylbutan-2-ol

Molecular Formula

C6H14O

Molecular Weight

102.17 g/mol

InChI

InChI=1S/C6H14O/c1-5(2)6(3,4)7/h5,7H,1-4H3

InChI Key

IKECULIHBUCAKR-UHFFFAOYSA-N

SMILES

CC(C)C(C)(C)O

Solubility

0.41 M

Canonical SMILES

CC(C)C(C)(C)O

Studying Chemical Reactions

One primary application of 2,3-Dimethyl-2-butanol (2,3-DMB) in scientific research is studying the kinetics (rate) of chemical reactions. Researchers have used 2,3-DMB to investigate the reaction between the hydroxyl radical (OH), a highly reactive molecule present in the atmosphere, and various other compounds. A study published in the Journal of Physical Chemistry [] utilized 2,3-DMB to determine the absolute rate coefficient of its reaction with the hydroxyl radical. This information is crucial for understanding the atmospheric degradation of various organic compounds, including 2,3-DMB itself.

Origin and Significance:

2,3-Dimethyl-2-butanol is a relatively simple organic molecule, but its specific origins are not well documented in scientific literature. However, due to its structure, it is likely a synthetic compound produced from other organic molecules. Research on 2,3-Dimethyl-2-butanol is limited, but it has been used in some studies as a reference compound for spectroscopic analysis techniques like nuclear magnetic resonance (NMR) [].


Molecular Structure Analysis

2,3-Dimethyl-2-butanol has a central carbon atom bonded to four other carbon atoms. Two of these carbons are methyl groups (CH3), and the other two form a chain with a hydroxyl group (OH) attached to the second carbon in the chain []. This structure can be represented by the following formula:

(CH3)2C(CH3)2COH

This branched structure creates a tertiary alcohol, where the carbon bonded to the hydroxyl group is connected to three other carbon atoms. This is a key feature as it influences the compound's reactivity compared to primary or secondary alcohols.


Chemical Reactions Analysis

  • Dehydration

    Under acidic conditions, 2,3-Dimethyl-2-butanol can dehydrate to form an alkene (unsaturated hydrocarbon) and water. The specific alkene formed would depend on the reaction conditions.

  • Esterification

    In the presence of an acid catalyst, 2,3-Dimethyl-2-butanol can react with carboxylic acids to form esters.

  • Oxidation

    2,3-Dimethyl-2-butanol can be oxidized to a ketone, (CH3)3C(O)CH3, using oxidizing agents like chromium trioxide (CrO3).

XLogP3

1.5

Boiling Point

118.4 °C

Melting Point

-14.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 127 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (69.29%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H226 (30.71%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

3.20 mmHg

Pictograms

Flammable

Flammable

Other CAS

594-60-5

Wikipedia

2,3-Dimethyl-2-butanol

Dates

Modify: 2023-08-15

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